molecular formula C14H14O3 B14252428 2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene CAS No. 475168-01-5

2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene

Cat. No.: B14252428
CAS No.: 475168-01-5
M. Wt: 230.26 g/mol
InChI Key: GOHGOKPAUFUMNX-UHFFFAOYSA-N
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Description

2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene is a unique organic compound characterized by its spirocyclic structure. This compound belongs to the class of spiroacetals, which are known for their presence in various natural products and their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene typically involves the dehydration-spiroketalization of corresponding furanylidiols. This method has been developed to construct the trioxaspiro[4.5]dec-3-ene nucleus efficiently . The reaction conditions often include the use of acetonitrile as a solvent and heating at elevated temperatures with hydroquinone as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene is unique due to its specific spirocyclic structure and the presence of the benzylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

475168-01-5

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-benzylidene-1,7,10-trioxaspiro[4.5]dec-3-ene

InChI

InChI=1S/C14H14O3/c1-2-4-12(5-3-1)10-13-6-7-14(17-13)11-15-8-9-16-14/h1-7,10H,8-9,11H2

InChI Key

GOHGOKPAUFUMNX-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CO1)C=CC(=CC3=CC=CC=C3)O2

Origin of Product

United States

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